
11-dehydro-TXB3
Übersicht
Beschreibung
11-dehydro-TXB3 is an enzymatic metabolite of TXB3 . It is a long-chain fatty acid and is produced from the breakdown of thromboxane A2 . It is released by activated platelets .
Synthesis Analysis
The synthesis of 11-dehydro-TXB3 involves the conversion of 11-dehydro-2,3-dinor-TXB3 in the urine extract into the methyl ester (ME)-11-n-propylamide (PA)-9, 12, 15-dimethylisopropylsilyl (DMIPS) ether derivative .Molecular Structure Analysis
The systematic name of 11-dehydro-TXB3 is 9S,15S-dihydroxy-11-oxo-thromboxa-5Z,13E,17Z-trienoic acid . Its formula is C20H30O6 . The InChI and SMILES representations are also available .Physical And Chemical Properties Analysis
The exact mass of 11-dehydro-TXB3 is 366.20424 . It has 26 heavy atoms, 1 ring, 0 aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 381.74, a topological polar surface area of 106.13, 3 hydrogen bond donors, 6 hydrogen bond acceptors, a logP of 3.61, and a molar refractivity of 99.97 .Wissenschaftliche Forschungsanwendungen
1. Immunology and Allergic Responses
- Study on Eosinophils and Basophils : 11-dehydro-TXB2, a metabolite of thromboxane A2, was found to activate eosinophils and basophils, which are crucial in allergic responses. This suggests a role in mediating allergic reactions (Böhm et al., 2004).
2. Cardiovascular Health
- Predictive Biomarker for Cardiovascular Events : Elevated levels of 11-dehydro-TXB2 were associated with major adverse cardiovascular events in patients with acute myocardial infarction, indicating its potential as a predictive biomarker (Szczeklik et al., 2016).
- Association with Platelet Activation : The compound is linked to increased platelet activation in various conditions, including essential hypertension and diabetes, suggesting its role in thrombotic diseases (Minuz et al., 2004).
3. Metabolic Syndrome and Diabetes
- Indicator in Metabolic Syndrome : In a study on males with metabolic syndrome, elevated levels of 11-dehydro-TXB2 were found, highlighting its relevance in this condition and potential use in guiding aspirin therapy for cardiovascular disease prevention (Piechota et al., 2022).
4. Diagnostic and Methodological Advances
- Urinary Analysis for Cardiovascular Biomarkers : Research showed that 11-dehydro-TXB2 is stable in urine and can be accurately measured in small volumes, which is useful for non-invasive cardiovascular biomarker studies (Pagliaccia et al., 2014).
5. Neurological Conditions
- Role in Alzheimer's Disease : Enhanced platelet activation, indicated by elevated levels of 11-dehydro-TXB2, was observed in Alzheimer's patients, suggesting a link between platelet activation and this neurodegenerative disease (Ciabattoni et al., 2007).
6. Infection and Inflammation
- Prognostic Utility in COVID-19 : High levels of 11-dehydro-TXB2 in COVID-19 patients were associated with adverse events, longer hospitalization, and increased mortality, indicating its potential as an early prognostic biomarker (Tantry et al., 2021).
Wirkmechanismus
Target of Action
11-dehydro-TXB3, also known as 11-dehydro Thromboxane B3, is primarily a urinary metabolite of Thromboxane A3 (TXA3) . Thromboxane A3 (TXA3) is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway .
Mode of Action
It is known to be a metabolite of thromboxane a3 (txa3), which is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Biochemical Pathways
11-dehydro-TXB3 is part of the metabolic pathway of Thromboxane A3 (TXA3). TXA3 is synthesized via the cyclooxygenase (COX)-1 pathway and released by activated platelets . The measurement of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2, represent a non-invasive index of platelet activation in vivo .
Pharmacokinetics
It is known that it is a urinary metabolite of thromboxane a3 (txa3) . This suggests that it is excreted in the urine after the metabolism of TXA3.
Result of Action
As a metabolite of txa3, it may play a role in the processes influenced by txa3, such as primary hemostasis, atherothrombosis, inflammation, and cancer .
Eigenschaften
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-XMEKLSCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-dehydro-TXB3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can researchers accurately measure 11-dehydro-TXB3 in biological samples?
A: Accurately quantifying 11-dehydro-TXB3 in complex biological matrices like urine presents a challenge. A sensitive and specific method utilizing gas chromatography coupled with selected ion monitoring (GC/SIM) has been developed. [] This method employs an [18O2]-labeled 11-dehydro-TXB3 as an internal standard to improve accuracy. Following extraction and derivatization, the sample is analyzed via GC/SIM, allowing for the separation and quantification of 11-dehydro-TXB3 even at picogram levels. []
Q2: What is the significance of identifying 11-dehydro-2,3-dinor-TXB3 in human urine?
A: The identification of 11-dehydro-2,3-dinor-TXB3 in human urine provides crucial evidence for the endogenous formation and metabolism of TXA3 in humans. [] This metabolite, formed through beta-oxidation of 11-dehydro-TXB3, confirms that TXA3, derived from EPA, undergoes similar metabolic pathways as its counterpart TXA2 (derived from arachidonic acid). This finding opens avenues for investigating the specific biological roles of TXA3 and its metabolites in human health and disease. []
Q3: How do the levels of 11-dehydro-TXB3 compare to those of 11-dehydro-TXB2 in humans?
A: Research indicates that 11-dehydro-TXB3 levels in urine are considerably lower than those of 11-dehydro-TXB2, typically less than 1% in healthy individuals. [] Interestingly, dietary supplementation with EPA has been shown to increase urinary 11-dehydro-TXB3. [] This suggests a potential link between EPA intake, TXA3 production, and the subsequent formation of 11-dehydro-TXB3, highlighting a possible area for further research into the impact of dietary EPA on these pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



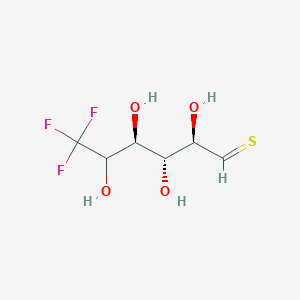


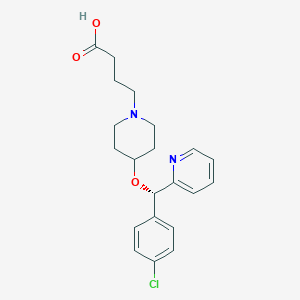
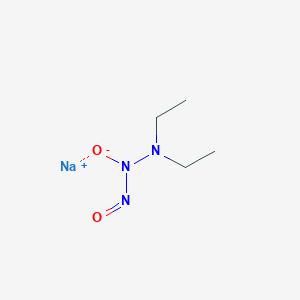
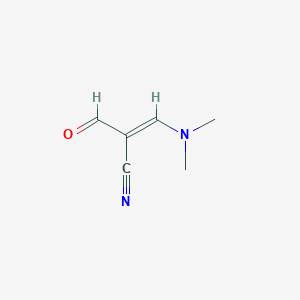

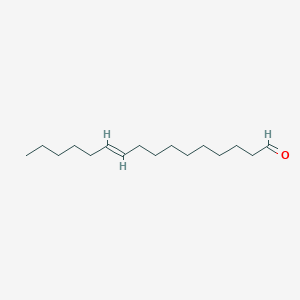
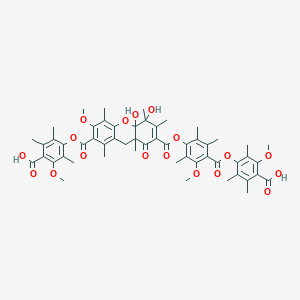


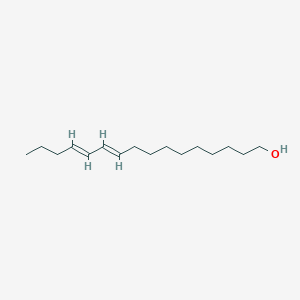
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)